(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol is a heterocyclic compound with the molecular formula C8H7BrN2O and a molecular weight of 227.06 g/mol . This compound is characterized by the presence of a bromine atom attached to an imidazo[1,2-a]pyridine ring system, which is further substituted with a methanol group at the 2-position
Scientific Research Applications
(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol has a wide range of applications in scientific research:
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of imidazo[1,2-a]pyridine with bromine in the presence of a suitable solvent and catalyst to yield 6-bromoimidazo[1,2-a]pyridine . This intermediate is then subjected to a nucleophilic substitution reaction with methanol under controlled conditions to produce the final compound .
Industrial Production Methods
Industrial production of (6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol may involve similar synthetic routes but on a larger scale. The process typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity . Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products
Mechanism of Action
The mechanism of action of (6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors . The bromine atom and the imidazo[1,2-a]pyridine ring system play crucial roles in binding to these targets, thereby modulating their activity . The methanol group may also participate in hydrogen bonding and other interactions that enhance the compound’s efficacy .
Comparison with Similar Compounds
Similar Compounds
- (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol
- (6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol
- (6-Iodoimidazo[1,2-a]pyridin-2-yl)methanol
Uniqueness
(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties . These properties influence the compound’s reactivity and interaction with molecular targets, making it a valuable tool in various research applications .
Properties
IUPAC Name |
(6-bromoimidazo[1,2-a]pyridin-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c9-6-1-2-8-10-7(5-12)4-11(8)3-6/h1-4,12H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEYJBQEUWYUMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Br)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00568170 |
Source
|
Record name | (6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00568170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136117-71-0 |
Source
|
Record name | 6-Bromoimidazo[1,2-a]pyridine-2-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136117-71-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00568170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.